N-Methyl-4-nitro-1H-pyrazole-3-carboxamide

Übersicht

Beschreibung

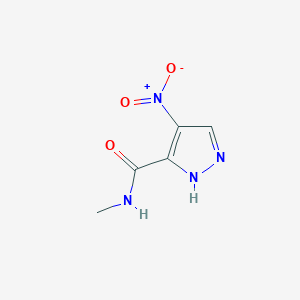

N-Methyl-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the nitration of a pyrazole precursor. One common method includes the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction mixture is then cooled, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at position 4 can be selectively reduced to an amine under catalytic hydrogenation conditions. This reaction is critical for synthesizing bioactive intermediates.

Mechanistic Insight :

The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates before forming the primary amine. The carboxamide group remains intact under these conditions .

Hydrolysis of the Carboxamide Group

The carboxamide at position 3 can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 8 h | N-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | 78% | |

| 2M NaOH, H₂O₂ | 80°C, 6 h | N-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | 82% |

Key Data :

-

Hydrolysis in acidic conditions proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Base-mediated hydrolysis generates the carboxylate anion, which is acidified to yield the free carboxylic acid .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitution at position 5 (meta to the nitro group). This requires pre-activation via halogenation.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂, FeCl₃ (catalytic) | DCM, 0°C, 2 h | 5-Chloro-N-methyl-4-nitro-1H-pyrazole-3-carboxamide | 65% | |

| NH₃, CuI | DMF, 100°C, 12 h | 5-Amino-N-methyl-4-nitro-1H-pyrazole-3-carboxamide | 58% |

Reactivity Notes :

-

Chlorination at position 5 occurs regioselectively due to the nitro group’s meta-directing effect.

-

Subsequent substitution with ammonia proceeds via a Meisenheimer complex intermediate.

Functionalization via Coupling Reactions

The carboxamide group participates in coupling reactions to form derivatives with enhanced pharmacological properties.

Applications :

-

Coupling with amino acids or amines expands utility in drug discovery, particularly for kinase inhibitors .

Stability Under Thermal and Photolytic Conditions

The nitro group confers sensitivity to heat and UV light, leading to decomposition or rearrangement.

| Condition | Observation | Degradation Products | Source |

|---|---|---|---|

| 150°C, 2 h (neat) | Partial denitration | N-Methyl-1H-pyrazole-3-carboxamide | |

| UV light (254 nm), 48 h | Nitro → nitrite isomerization | N-Methyl-4-nitrito-1H-pyrazole-3-carboxamide |

Practical Implications :

-

Storage under inert, dark conditions is recommended to maintain stability.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Methyl-4-nitro-1H-pyrazole-3-carboxamide is explored for its potential in drug development, particularly as a precursor for pharmaceutical agents targeting specific enzymes or receptors. Its ability to form reactive intermediates makes it a candidate for:

- Antimicrobial Agents: Investigated for activity against various pathogens.

- Anti-inflammatory Compounds: Potential use in treating inflammatory diseases.

Agricultural Chemistry

The compound is utilized in the production of agrochemicals, including pesticides and herbicides. Its effectiveness in controlling plant diseases and pests contributes to its significance in agricultural applications.

Chemical Synthesis

As a versatile building block, this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and chemicals.

Biological Studies

Research has focused on the biological mechanisms of action of this compound, particularly its interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction, leading to various biological effects that are being studied in:

- Cell Cycle Regulation

- Apoptosis Pathways

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of N-Methyl-4-nitro-1H-pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential applications in developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory effects demonstrated that derivatives of N-Methyl-4-nitro-1H-pyrazole could inhibit pro-inflammatory cytokines in cell cultures, indicating a pathway for therapeutic use in inflammatory diseases.

Wirkmechanismus

The mechanism of action of N-Methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and carboxamide functionality make it a versatile intermediate for various synthetic transformations and applications in different fields.

Biologische Aktivität

N-Methyl-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Overview of the Compound

This compound belongs to the pyrazole family, characterized by a five-membered heterocyclic structure. Pyrazoles are known for their versatility and have been extensively studied for various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. These effects are context-dependent and vary based on the specific application.

Antimicrobial and Antifungal Properties

Recent studies have indicated that this compound exhibits significant antimicrobial and antifungal activities. For instance, it has been investigated for its potential to inhibit the growth of various pathogens. The compound's effectiveness is attributed to its ability to disrupt cellular processes in microorganisms.

Anticancer Activity

This compound has shown promise in cancer research. It has been evaluated for its antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and acute myeloid leukemia (AML) cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.5 | Induces apoptosis via caspase activation |

| MV4-11 (AML) | 5.0 | Inhibits cell proliferation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX), thereby reducing inflammation .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For example, modifications to the methyl and nitro groups have led to improved solubility and potency against specific targets such as Trypanosoma brucei, a parasite responsible for human African trypanosomiasis .

Case Study: Optimization of Antitrypanosomal Activity

In a study aimed at optimizing antitrypanosomal efficacy, derivatives of N-Methyl-4-nitro-1H-pyrazole were synthesized and tested. One derivative showed an IC50 value of 70 nM against T. b. brucei, demonstrating significant potency compared to earlier compounds .

Eigenschaften

IUPAC Name |

N-methyl-4-nitro-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-6-5(10)4-3(9(11)12)2-7-8-4/h2H,1H3,(H,6,10)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNHIOFCZRFQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.